2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone
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Overview
Description
The compound “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone” is a unique chemical with the empirical formula C10H10N4OS2 and a molecular weight of 266.34 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another study reported the synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .Chemical Reactions Analysis
While specific chemical reactions involving “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone” were not found in the search results, thiadiazole derivatives are known to exhibit a wide range of biological activities, which suggests they may undergo various chemical reactions in biological systems .Scientific Research Applications
Urease Inhibition
Urease: is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a role in the nitrogen cycle and in soil and gastric health. The compound has been studied for its urease inhibitory activity , which is significant for the potential treatment of infections caused by urease-producing bacteria like Helicobacter pylori. This bacterium is known to colonize the human stomach and is implicated in gastrointestinal diseases .
Anticancer Activity
Derivatives of this compound have shown promise in anticancer research . Studies have indicated that certain modifications, such as the replacement of the phenyl group with furan or thiophene rings, can significantly increase the compound’s in vitro anticancer activity. This suggests potential for the development of new chemotherapeutic agents .
Antibacterial Applications
The antibacterial activity of this compound has been documented, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). It has been reported to have minimum inhibitory concentrations (MICs) that are competitive with standard antibiotics, which is crucial in the fight against antibiotic resistance .
Pharmacological Potential
In pharmacology, the compound’s derivatives have been evaluated for their potential as allosteric inhibitors of enzymes like glutaminase. This is particularly relevant in the context of cancer, as glutaminase plays a role in tumor cell metabolism .
Biochemical Research
In biochemical research, the compound has been used to study the inhibition of enzymes like urease, as well as to explore its interactions with other biochemical substances. This has implications for understanding enzyme function and for the design of enzyme inhibitors .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone is the urease enzyme . This enzyme is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . It plays a critical role in the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . The inhibition of urease is an efficient way for the treatment of infections caused by bacteria like Helicobacter pylori, which relies on urease for survival .
Biochemical Pathways
The inhibition of the urease enzyme disrupts the conversion of urea to ammonia and carbon dioxide . This disruption affects the pH balance within the cells, which is essential for the survival of certain bacteria .
Pharmacokinetics
It’s important to note that the compound’s molecular weight is 26634 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of the urease enzyme by 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone leads to a decrease in the production of ammonia and carbon dioxide . This results in a decrease in pH, which can inhibit the growth of urease-dependent bacteria .
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS2/c11-9-12-13-10(16-9)15-6-8(14)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYMQRSHGHCZSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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